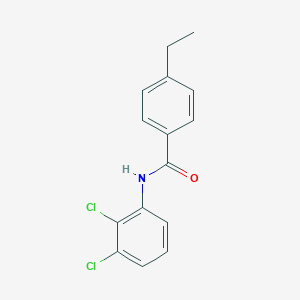

N-(2,3-dichlorophenyl)-4-ethylbenzamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-6-8-11(9-7-10)15(19)18-13-5-3-4-12(16)14(13)17/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYKJDZFJMDECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-4-ethylbenzamide typically involves the reaction of 2,3-dichloroaniline with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-4-ethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-4-ethylbenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials with desired properties.

Biology: In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- N-(2,3-Dichlorophenyl)-4-ethoxybenzamide (): Replacing the ethyl group with an ethoxy substituent increases molecular weight (310.18 vs. ~293.7 for ethyl) and polar surface area (29.76 Ų vs. ~20.5 Ų for ethyl).

- N-(3,5-Dichlorophenyl)benzamide (): The absence of a para substituent on the benzoyl ring results in a smaller dihedral angle (58.3°) between the benzoyl and aniline rings compared to ethyl/ethoxy analogs. This suggests that para substituents increase steric hindrance, affecting molecular planarity .

- N-(2,3-Dimethylphenyl)-4-methylbenzamide (): Methyl substituents reduce steric bulk compared to chlorine, leading to a near-perpendicular dihedral angle (85.9°) between aromatic rings. Chlorine’s electronegativity likely induces greater electronic polarization in dichlorophenyl derivatives .

Hydrogen Bonding and Crystal Packing

- The trans conformation of the H–N–CO unit is conserved across N-(dichlorophenyl)benzamides (), facilitating intermolecular N–H⋯O hydrogen bonds. These interactions stabilize crystal structures into C(4) chains, as seen in N-(2,3-dimethylphenyl)-4-methylbenzamide .

Physicochemical Properties

The table below compares key properties of N-(2,3-dichlorophenyl)-4-ethylbenzamide with analogs:

| Compound Name | Molecular Weight | logP | logD | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| This compound* | ~293.7 | ~4.5† | ~4.3† | 3 | 1 | ~20.5 |

| N-(2,3-Dichlorophenyl)-4-ethoxybenzamide | 310.18 | 4.58 | 4.42 | 3 | 1 | 29.76 |

| N-(3,5-Dichlorophenyl)benzamide | 266.11 | 3.8‡ | 3.6‡ | 2 | 1 | 29.10 |

*Estimated values based on structural similarity to .

†Predicted using ethyl’s contribution to lipophilicity.

‡Derived from related dichlorophenylbenzamides .

Key observations:

- Ethyl and ethoxy groups increase logP compared to unsubstituted benzamides, suggesting enhanced membrane permeability.

Agrochemical Potential

- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): A registered pesticide, etobenzanid’s ethoxymethoxy group enhances hydrolytic stability compared to ethyl or ethoxy analogs. This highlights the role of ether linkages in prolonging environmental persistence .

- Chlorine’s electron-withdrawing effects may mimic those in dichlorophenylbenzamides .

Antimicrobial Activity

- N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)quinoline-3-carboxamides (): Although structurally distinct, these compounds demonstrate that 2,3-dichlorophenyl groups enhance antimicrobial efficacy. This suggests dichlorophenylbenzamides could be optimized for similar applications .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dichlorophenyl)-4-ethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,3-dichloroaniline with 4-ethylbenzoyl chloride under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane or THF are common due to their ability to dissolve aromatic intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the acyl chloride.

- Base choice : Triethylamine is frequently used to scavenge HCl, improving yield and purity . Optimization studies on analogous compounds (e.g., N-(2,3-dichlorophenyl)benzamide) suggest that slow addition of reagents and post-reaction purification via column chromatography enhance purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The aromatic protons of the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the ethyl group on the benzamide moiety shows characteristic triplet (CH₂) and quartet (CH₃) signals .

- IR spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide linkage .

- Mass spectrometry : The molecular ion peak (M⁺) aligns with the molecular weight (e.g., m/z 324 for C₁₅H₁₂Cl₂NO), with fragmentation patterns matching loss of Cl or ethyl groups .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Initial screening should focus on:

- Receptor binding assays : Use radiolabeled ligands to test affinity for targets like dopamine receptors, given structural similarities to D3-selective compounds (e.g., CJB090) .

- Enzyme inhibition studies : Measure IC₅₀ values against enzymes such as kinases or proteases using fluorometric or colorimetric substrates.

- Cytotoxicity profiling : Employ MTT assays on cell lines (e.g., HEK293, HeLa) to assess baseline toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are critical for analysis?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation data. Key steps include:

- Crystal growth : Use slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals.

- Data refinement : SHELXL (via Olex2 interface) refines hydrogen bonding and torsional parameters. For example, the trans conformation of the amide group and dihedral angles between aromatic rings (e.g., 58.3° in analogs) influence packing and stability .

- Validation tools : PLATON checks for missed symmetry, while Mercury visualizes intermolecular interactions (e.g., N-H⋯O hydrogen bonds forming infinite chains) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Contradictions often arise from assay variability or conformational flexibility. Mitigation approaches include:

- Conformational analysis : Compare computational (DFT) and experimental (X-ray) data to identify bioactive conformers. For example, dihedral angles >40° between benzamide and dichlorophenyl rings may reduce receptor affinity .

- Meta-analysis : Pool data from multiple assays (e.g., binding vs. functional activity) to distinguish direct target effects from off-target interactions .

- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify unintended protein targets .

Q. How can metabolic stability and toxicity be predicted for this compound during preclinical development?

Advanced methodologies include:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS.

- QSAR modeling : Utilize tools like ADMET Predictor™ to estimate properties like logP (predicted ~3.5) and CYP450 inhibition risks.

- Genotoxicity screening : Ames test for mutagenicity and Comet assay for DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.